what is flufenacet ESA and its chemical structure
what is flufenacet ESA and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufenacet (B33160) ESA, or flufenacet ethanesulfonic acid, is a major metabolite of the widely used herbicide flufenacet. As a member of the oxyacetamide class of herbicides, flufenacet is effective in controlling annual grasses and some broadleaf weeds in a variety of crops.[1] The presence and persistence of its metabolites, such as flufenacet ESA, in the environment are of significant interest to researchers, environmental scientists, and regulatory bodies. This technical guide provides an in-depth overview of flufenacet ESA, including its chemical structure, physicochemical properties, toxicological profile, and analytical methodologies for its detection.
Chemical Structure and Identification
Flufenacet ESA is chemically known as 2-[(4-fluorophenyl)(1-methylethyl)amino]-2-oxoethanesulfonic acid.[2] It is a transformation product of the parent herbicide flufenacet, formed through metabolic processes in plants and degradation in the environment.[2][3]
Chemical Structure:
Synonyms:
-
Flufenacet ethanesulfonic acid[2]
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FOE sulfonic acid[4]
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((4-Fluorophenyl)(propan-2-yl)carbamoyl)methanesulfonic acid[2]
Physicochemical Properties
Understanding the physicochemical properties of flufenacet ESA is crucial for predicting its environmental fate and transport. The data presented below has been compiled from various sources for both the acid form and its sodium salt.
| Property | Value | Source(s) |
| Chemical Formula | C11H14FNO4S | [5] |
| Molecular Weight | 275.3 g/mol | [5] |
| Water Solubility | 55000 mg/L (at 20°C, pH 7) | [4] |
| Vapor Pressure | 1.35 x 10-4 mPa (at 20°C) | [4] |
| pKa | Not available | |
| LogP (octanol/water partition coefficient) | Not available |
Flufenacet ESA Sodium Salt
| Property | Value | Source(s) |
| Chemical Formula | C11H13FNNaO4S | [1][6] |
| Molecular Weight | 297.28 g/mol | [1][6] |
| CAS Number | 947601-87-8 | [6] |
Toxicological Profile
The toxicological data for flufenacet ESA is less extensive than for its parent compound, flufenacet. However, available information suggests that it is of interest in the overall risk assessment of flufenacet use. It has been noted that flufenacet ESA is considered to have low acute oral toxicity.[7]
Flufenacet (Parent Compound) Toxicity Data for Reference:
| Metric | Value | Species | Source(s) |
| Oral LD50 | 589 - 1617 mg/kg | Rat | [8][9] |
| Dermal LD50 | >2000 mg/kg | Rat | [9] |
| Inhalation LC50 | >3.74 mg/L | Rat | [9] |
| Chronic NOAEL (2-year study) | <1.2 mg/kg bw/day (male), <1.5 mg/kg bw/day (female) | Rat | [3] |
| Aquatic Toxicity | Moderately toxic to aquatic animals (invertebrates and fish) | [10] | |
| Avian Toxicity | Slightly to highly toxic to birds on an acute basis | [10] |
Metabolic Pathway
The formation of flufenacet ESA is a key step in the metabolism of flufenacet in plants. This process is primarily mediated by glutathione (B108866) S-transferases (GSTs).[11][12][13] The initial step involves the conjugation of flufenacet with glutathione. This conjugate then undergoes further enzymatic degradation to eventually form the stable and more water-soluble flufenacet ESA metabolite.
Experimental Protocols: Analytical Methods
The detection and quantification of flufenacet ESA in environmental samples are typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for analyzing trace levels of the compound in complex matrices like water and soil.
Analysis of Flufenacet ESA in Water by LC-MS/MS
This protocol is a general guideline based on established methods for the analysis of polar pesticides in aqueous samples.
1. Sample Preparation (Solid Phase Extraction - SPE)
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Sample Filtration: Filter water samples through a 0.45 µm filter to remove particulate matter.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.
-
Sample Loading: Load a specific volume of the filtered water sample (e.g., 100-500 mL) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove interfering substances.
-
Elution: Elute the retained analytes, including flufenacet ESA, with a suitable organic solvent such as methanol or acetonitrile (B52724).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for sulfonic acid compounds.
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation of flufenacet ESA. The exact m/z values will depend on the specific instrument and conditions.
Analysis of Flufenacet ESA in Soil by LC-MS/MS
This protocol is a general guideline based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis in soil and food matrices.
1. Sample Preparation (QuEChERS)
-
Extraction: Homogenize a known weight of soil (e.g., 10-15 g) with water and an extraction solvent like acetonitrile.
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and drive the analytes into the acetonitrile layer.
-
Centrifugation: Centrifuge the sample to separate the acetonitrile layer from the solid and aqueous phases.
-
Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the acetonitrile extract and mix it with a d-SPE sorbent (e.g., a mixture of primary secondary amine (PSA), C18, and magnesium sulfate) to remove interfering matrix components.
-
Centrifugation and Filtration: Centrifuge the d-SPE tube and filter the supernatant before LC-MS/MS analysis.
2. LC-MS/MS Parameters
The LC-MS/MS parameters are generally similar to those used for water analysis, with potential modifications to the gradient program to ensure adequate separation from the more complex soil matrix.
Synthesis of Flufenacet ESA
While detailed synthetic procedures for flufenacet ESA are not widely published in peer-reviewed literature, general synthetic routes for the parent compound, flufenacet, are available.[14][15][16][17] The synthesis of flufenacet ESA would likely involve a multi-step process starting from precursors of the N-(4-fluorophenyl)-N-isopropylacetamide moiety and a sulfonated side chain. One possible approach could be the reaction of N-(4-fluorophenyl)-N-(1-methylethyl)-2-chloroacetamide with sodium sulfite. Further research into specific laboratory-scale synthesis would be required for a detailed protocol.
Conclusion
Flufenacet ESA is a significant metabolite of the herbicide flufenacet, and its presence in the environment is an important consideration for risk assessment. This technical guide has provided a comprehensive overview of its chemical properties, toxicological profile, metabolic pathway, and analytical methods for its detection. The provided information aims to support researchers, scientists, and drug development professionals in their work related to this environmentally relevant compound. Further research is needed to fill the existing data gaps, particularly concerning the specific toxicity of flufenacet ESA and the development of standardized, detailed analytical protocols.
References
- 1. Flufenacet-ethane sulfonic acid (ESA) sodium | CymitQuimica [cymitquimica.com]
- 2. ((4-Fluorophenyl)(propan-2-yl)carbamoyl)methanesulfonic acid | C11H14FNO4S | CID 16212225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Flufenacet sulfonic acid (Ref: AE 0841914) [sitem.herts.ac.uk]
- 5. Buy flufenacet ESA | 201668-32-8 [smolecule.com]
- 6. flufenacet esa sodium salt | C11H13FNNaO4S | CID 23676741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Peer review of the pesticide risk assessment of the active substance flufenacet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flufenacet [drugfuture.com]
- 9. data.fmc-agro.co.uk [data.fmc-agro.co.uk]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glutathione transferase plays a major role in flufenacet resistance of ryegrass (Lolium spp.) field populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Flufenacet | Semantic Scholar [semanticscholar.org]
- 15. atlantis-press.com [atlantis-press.com]
- 16. CN105646397A - Preparation method of flufenacet - Google Patents [patents.google.com]
- 17. CN106866579A - The synthetic method of herbicide flufenacet thiadiazoles intermediate - Google Patents [patents.google.com]
